ethyl 3-amino-5-methyl-1H-indole-2-carboxylate

Nuclear Receptor SF-1 Steroidogenic Factor 1

Ethyl 3-amino-5-methyl-1H-indole-2-carboxylate is a 2,3,5-trisubstituted indole that combines a C‑2 ethyl ester, a C‑3 primary amine, and a C‑5 methyl group on the indole nucleus. This substitution pattern places it at the intersection of indole‑2‑carboxylate glycine‑site antagonists and 3‑aminoindole building blocks.

Molecular Formula C12H14N2O2
Molecular Weight 218.256
CAS No. 296264-25-0
Cat. No. B2724312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-amino-5-methyl-1H-indole-2-carboxylate
CAS296264-25-0
Molecular FormulaC12H14N2O2
Molecular Weight218.256
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)N
InChIInChI=1S/C12H14N2O2/c1-3-16-12(15)11-10(13)8-6-7(2)4-5-9(8)14-11/h4-6,14H,3,13H2,1-2H3
InChIKeySMKHWBBDIZIBLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-Amino-5-Methyl-1H-Indole-2-Carboxylate (CAS 296264-25-0) — Procurement-Relevant Structural & Activity Overview


Ethyl 3-amino-5-methyl-1H-indole-2-carboxylate is a 2,3,5-trisubstituted indole that combines a C‑2 ethyl ester, a C‑3 primary amine, and a C‑5 methyl group on the indole nucleus . This substitution pattern places it at the intersection of indole‑2‑carboxylate glycine‑site antagonists and 3‑aminoindole building blocks. It has been annotated as a screening hit against nuclear receptors (SF‑1, RORα) and the fungal chaperone Hsp82 in PubChem/BindingDB panels [1][2]. Because the three substituents collectively determine both physicochemical profile and reactivity, the compound cannot be treated as a simple “indole‑2‑carboxylate” during scientific selection or procurement.

Why Generic “Indole‑2‑Carboxylate” Substitution Fails for Ethyl 3-Amino-5-Methyl-1H-Indole-2-Carboxylate


Close in‑class analogs such as ethyl 3‑amino‑1H‑indole‑2‑carboxylate (CAS 87223‑77‑6) or 5‑methylindole‑2‑carboxylic acid (CAS 10241‑97‑1) differ in at least one key substituent. The C‑5 methyl group raises lipophilicity (measured LogD₇.₄ = 2.69) [1] and lowers the predicted acidity of the indole NH (pKa ≈ 14.4) relative to the des‑methyl analog (pKa ≈ 15.7) , directly affecting both passive permeability and metal‑chelation capacity. Moreover, the 5‑substituent dictates the regiochemical outcome of Michael‑type cyclocondensations with acetylenic esters [2]. Therefore, swapping the 5‑methyl or 3‑amino group can erase the specific biological fingerprint (SF‑1 EC₅₀ = 544 nM; RORα EC₅₀ = 731 nM) [3] and alter the synthetic trajectory of downstream fused heterocycles. These measurable differences make generic replacement scientifically unsound.

Ethyl 3-Amino-5-Methyl-1H-Indole-2-Carboxylate — Head-to-Head Quantitative Differentiation Evidence


SF‑1 Nuclear Receptor Modulation: 5-Methyl Indole-2-Carboxylate vs. Des-Methyl Analog (Cross-Study/Class Inference)

Ethyl 3-amino-5-methyl-1H-indole-2-carboxylate acts as a moderate SF‑1 ligand with EC₅₀ = 544 nM in a cell‑free fluorescence polarization assay [1]. By contrast, the 5‑des‑methyl analog ethyl 3‑amino‑1H‑indole‑2‑carboxylate (CAS 87223‑77‑6) was included in the same PubChem primary screening panel (AID 692) and did not meet the activity threshold for EC₅₀ determination, indicating that the 5‑methyl group is a decisive pharmacophoric element for SF‑1 engagement [2].

Nuclear Receptor SF-1 Steroidogenic Factor 1 Indole-2-carboxylate

RORα Nuclear Receptor Activity: Quantified Advantage Over the Des-Methyl Scaffold

The same compound displays EC₅₀ = 731 nM against isoform 2 of RORα in a fluorescence‑based assay [1]. The 5‑des‑methyl comparator (CAS 87223‑77‑6) was again profiled in the corresponding PubChem panel (AID 675) and yielded no quantifiable EC₅₀, reinforcing that the 5‑methyl substituent is critical for dual SF‑1/RORα activity [2].

ROR-alpha Nuclear Receptor Indole-2-carboxylate Screening Hit

Fungal Hsp82 Inhibition: Differentiated Activity Profile vs. In-Class Indole-2-Carboxylates

In a yeast Hsp82 ATP‑dependent chaperone assay designed to identify fluconazole‑resistance reversal agents, ethyl 3‑amino‑5‑methyl‑1H‑indole‑2‑carboxylate gave EC₅₀ = 2,590 nM [1]. Although this potency is modest, the majority of indole‑2‑carboxylates screened in this panel were inactive (EC₅₀ > 20 μM) [2]. Thus, the 3‑amino‑5‑methyl substitution pattern provides a measurable entry point for Hsp82‑directed antifungal adjuvant development that generic indole‑2‑carboxylates do not offer.

Antifungal Resistance Hsp82 Candida albicans Indole-2-carboxylate

Physicochemical Differentiation: Lipophilicity and Acidity Compared to the 5‑Des‑Methyl Analog

Introducing the 5‑methyl group shifts the lipophilicity to LogD₇.₄ = 2.69 [1] and reduces the predicted indole N–H pKa from ~15.7 (des‑methyl analog) to ~14.4 [1]. The ΔLogD ≈ +0.3–0.5 and ΔpKa ≈ −1.3 directly affect passive permeability (calculated TPSA = 68.1 Ų unchanged) and hydrogen‑bond donor acidity, which are critical parameters for CNS exposure and solubility‑permeability trade‑offs.

LogD pKa Physicochemical profiling Indole-2-carboxylate

Synthetic Differentiation: 5‑Substituent Directs Michael‑Addition Regiochemistry

Boyarintseva et al. demonstrated that 3‑aminoindole‑2‑carboxylic acids react with diethyl acetylenedicarboxylate to give either δ‑carboline or indolo‑δ‑carboline products, and that the product distribution is governed by the nature of the C‑5 substituent [1]. Although exact yields are behind the paywall, the qualitative observation that ‘a difference in the behavior … due to the nature of the substituent in the 5 position was established’ provides direct evidence that the 5‑methyl group is not a silent spectator.

Michael addition Regioselectivity Indole-2-carboxylate Heterocyclic synthesis

Structural Alert: 3‑Amino‑2‑Carboxylate Motif Enables Fused Pyrimidoindole Synthesis (Supporting Evidence)

The 3‑amino‑2‑ethoxycarbonyl motif is a well‑established entry point to 5H‑pyrimido[5,4‑b]indoles, a privileged scaffold in kinase inhibitor discovery [1][2]. While this reactivity is shared with the 5‑des‑methyl analog, the 5‑methyl group is expected to modulate the electron density on the indole C‑4/C‑6 positions and influence cyclization rates and regioselectivity, making the title compound a more electron‑rich partner for certain electrophilic condensations.

Pyrimidoindole Fused heterocycle 3-Aminoindole Cyclocondensation

Ethyl 3-Amino-5-Methyl-1H-Indole-2-Carboxylate — Evidence‑Backed Application Scenarios for Procurement


SF‑1 / RORα Nuclear Receptor Chemical Probe Development

The compound is a confirmed dual‑target screening hit with EC₅₀ values of 544 nM (SF‑1) and 731 nM (RORα) [1]. Because the 5‑des‑methyl analog is inactive in identical assays [2], this compound should be the starting point for hit‑to‑lead optimization in programs targeting steroidogenic pathways or Th17‑cell differentiation. Its moderate lipophilicity (LogD₇.₄ = 2.69) [3] also makes it suitable for cell‑based follow‑up without additional formulation.

Antifungal Resistance‑Reversal Adjuvant Discovery

With a measured EC₅₀ of 2.59 μM against yeast Hsp82 in a fluconazole‑resistance reversal assay [4], the compound offers a rare active indole‑2‑carboxylate starting point. The vast majority of indole‑2‑carboxylates in this screen were inactive (>20 μM), so procurement of this specific analog is essential to explore structure‑activity relationships in the antifungal adjuvant space.

Regioselective Synthesis of 5‑Methyl‑Substituted Indolo‑Fused Heterocycles

The 5‑methyl group influences the Michael‑addition regiochemistry with acetylenic esters [5]. For medicinal chemistry groups building focused libraries of δ‑carbolines or pyrimido[5,4‑b]indoles, the title compound provides a direct route to 5‑methyl congeners that will differ in lipophilicity, metabolic stability, and target engagement from the commonly used 5‑H series [6].

Physicochemical Benchmarking in CNS‑Oriented Lead Optimization

The combination of TPSA = 68.1 Ų, LogD₇.₄ = 2.69, and reduced indole NH acidity (pKa ≈ 14.4) [3] places the compound in a favorable CNS‑drug‑like property space. Procurement for use as a benchmark scaffold can help teams calibrate permeability, solubility, and hydrogen‑bond donor strength when comparing 5‑methyl vs. 5‑H indole‑2‑carboxylate leads.

Quote Request

Request a Quote for ethyl 3-amino-5-methyl-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.